4-(Hexadecyloxy)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate
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Overview
Description
4-(Hexadecyloxy)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate is a complex organic compound with a unique structure that combines a pyrazolium core with hexadecyloxy and diphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexadecyloxy)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate typically involves multiple stepsCommon reagents used in these reactions include organic halides, metal catalysts, and solvents such as tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
4-(Hexadecyloxy)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(Hexadecyloxy)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(Hexadecyloxy)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate involves its interaction with cellular membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane permeability and affecting cellular processes. It may also interact with specific molecular targets, such as enzymes and receptors, modulating their activity and influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolium derivatives and amphiphilic molecules, such as:
- 4-(Hexadecyloxy)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium chloride
- 4-(Hexadecyloxy)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium bromide
- 4-(Hexadecyloxy)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium iodide .
Uniqueness
What sets 4-(Hexadecyloxy)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate apart is its specific combination of functional groups, which confer unique physicochemical properties. Its amphiphilic nature makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions .
Properties
CAS No. |
60614-02-0 |
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Molecular Formula |
C34H54N2O5S |
Molecular Weight |
602.9 g/mol |
IUPAC Name |
4-hexadecoxy-1,2-dimethyl-3,5-diphenyl-1,3-dihydropyrazol-1-ium;methyl sulfate |
InChI |
InChI=1S/C33H50N2O.CH4O4S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-23-28-36-33-31(29-24-19-17-20-25-29)34(2)35(3)32(33)30-26-21-18-22-27-30;1-5-6(2,3)4/h17-22,24-27,31H,4-16,23,28H2,1-3H3;1H3,(H,2,3,4) |
InChI Key |
VTXCTEBQTFKCNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=C([NH+](N(C1C2=CC=CC=C2)C)C)C3=CC=CC=C3.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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